![molecular formula C24H20N2O B12899753 2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one CAS No. 61185-87-3](/img/structure/B12899753.png)
2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with its unique structure, has garnered interest due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol typically involves the condensation of 2-phenylpropylideneamine with 2-phenylquinolin-4-ol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol or toluene. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
2-Phenylquinoline: Similar structure but lacks the imine group, leading to different reactivity and biological properties.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, making it more reactive in certain chemical reactions.
Uniqueness
2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol is unique due to the presence of both the imine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic and medicinal chemistry .
属性
CAS 编号 |
61185-87-3 |
|---|---|
分子式 |
C24H20N2O |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-phenyl-6-(2-phenylpropylideneamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C24H20N2O/c1-17(18-8-4-2-5-9-18)16-25-20-12-13-22-21(14-20)24(27)15-23(26-22)19-10-6-3-7-11-19/h2-17H,1H3,(H,26,27) |
InChI 键 |
GWGNEZPARJSGFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


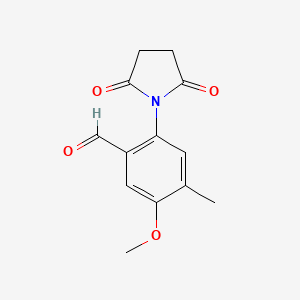

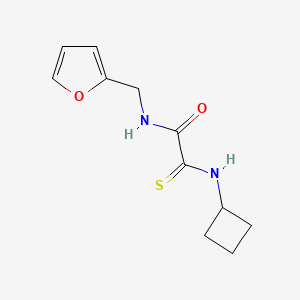
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)

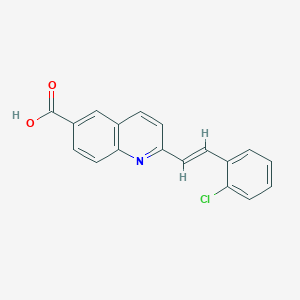
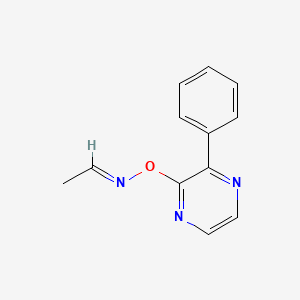

![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
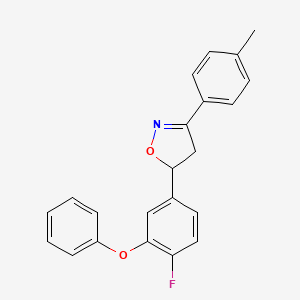
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
